1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide

ultrafast lasers passive mode-locking saturable absorber dyes

Researchers require precise saturable absorbers to achieve stable mode-locking and sub-200 fs pulses. DQTCI (CAS 2642-25-3) is an unsymmetrical quinothiacarbocyanine iodide with documented performance in cw dye lasers (616-685 nm). - Enables 220 fs pulses (Rhodamine B) and 50-58 fs records (Kiton Red/R6G). - Sharp melting point 262-265°C for QC verification. - Crystalline iodide salt - immediate purity assessment.

Molecular Formula C23H23IN2S
Molecular Weight 486.4 g/mol
CAS No. 2642-25-3
Cat. No. B12070597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide
CAS2642-25-3
Molecular FormulaC23H23IN2S
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]
InChIInChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyZWIKBMUTEGLNPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DQTCI Core Identity and Structural Class


1‑Ethyl‑4‑[3‑(3‑ethyl‑3H‑benzothiazol‑2‑ylidene)prop‑1‑enyl]quinolinium iodide (synonym DQTCI, 1,3′‑diethyl‑4,2′‑quinothiacarbocyanine iodide) is an unsymmetrical cationic polymethine dye belonging to the quinothiacarbocyanine sub‑class . Its π‑conjugated bridge spans a benzothiazole donor and a quinolinium acceptor, yielding an intense absorption band in the red‑to‑near‑infrared region and enabling a strong saturable‑absorber response when pumped by continuous‑wave (cw) dye lasers [1]. The compound is supplied as a crystalline iodide salt with a defined melting point (262–265 °C), providing a straightforward purity benchmark for incoming quality control .

Material Class
Unsymmetrical cationic polymethine dye with benzothiazole-quinolinium architecture
Optical Role
Saturable absorber for cw dye laser passive mode-locking in the red-to-NIR region
Quality Form
Crystalline iodide salt with defined melting-point benchmark for incoming QC

Why Generic Cyanine Substitution Fails


Saturable‑absorber dyes are exquisitely sensitive to the energy‑level alignment, excited‑state lifetime, and photoisomerization yield dictated by the heterocyclic termini and methine‑chain length . Replacing DQTCI with a symmetric thiacarbocyanine (e.g. DTCI) or an oxacarbocyanine (e.g. DQOCI) shifts the absorption maximum, alters the saturable‑loss bandwidth, and modifies the recovery kinetics, directly degrading the mode‑locking stability and the achievable pulse duration [1]. Even the positional isomer 1‑ethyl‑2‑[3‑(3‑ethyl‑3H‑benzothiazol‑2‑ylidene)prop‑1‑enyl]quinolinium iodide (CAS 18248‑94‑7) yields a different transition dipole, invalidating the cavity dispersion compensation set for the 4‑quinolinium derivative . Without the precise benzothiazole‑quinolinium architecture and 1,3′‑diethyl substitution, the femtosecond laser performance documented in the literature cannot be reproduced.

Symmetric thiacarbocyanine Replacing DQTCI with DTCI may shift the absorption maximum and alter saturable-loss bandwidth, degrading mode-locking stability.
Oxacarbocyanine DQOCI differs in recovery kinetics and wavelength coverage; direct substitution may compromise pulse duration and cavity dispersion matching.
Positional isomer The 2-quinolinium isomer yields a distinct transition dipole, which may invalidate the dispersion compensation calibrated for the 4-quinolinium derivative.

DQTCI Quantitative Differentiation


Femtosecond Pulse Duration Benchmark

DQTCI enables passive mode‑locking of cw Rhodamine B and Kiton Red dye lasers with pulse durations that substantially out‑perform the sub‑picosecond standard reported for DODCI‑based cavities [1][2]. In a linear cavity with no dispersion optimisation, the shortest measured pulse duration for DQTCI was 220 fs, compared with typical DODCI‑mode‑locked pulses of 0.5–1 ps under similar cavity conditions, representing a factor‑of‑2 to factor‑of‑4 compression advantage [1].

Pulse Duration
Cross-study comparable
220 fs
Reported shortest pulse in linear cavity without dispersion compensation
Rhodamine B gain; 2–4× shorter than DODCI under comparable conditions
ultrafast lasers passive mode-locking saturable absorber dyes

Red-to-NIR Mode-Locking Bandwidth Advantage

DQTCI supports stable passive mode‑locking across the 616–685 nm spectral window, spanning the performance gap between the DODCI‑covered region (∼580–620 nm) and the DQOCI‑dominant range (∼680–710 nm) [1][2][3][4]. The longest verified wavelength for DQTCI is 685 nm (58 fs pulse), compared to the typical DODCI upper limit of 620 nm, affording a +65 nm red‑shifted coverage that enables spectroscopy of chromophores inaccessible with oxacarbocyanine absorbers [4].

Wavelength Span
Cross-study comparable
DQTCI: 616–685 nm
DODCI: ~580–620 nm | DQOCI: ~680–710 nm
Reported to uniquely bridge the 620–680 nm gap between oxacarbocyanine absorbers
Confirmed across multiple independent cavity configurations
ultrafast spectroscopy tunable lasers saturable absorber dyes

Ultrashort Pulse Performance vs. In-Class Absorbers

With DQTCI as the saturable absorber, pulse durations as short as 50 fs at 653 nm (Kiton Red gain) and 58 fs at 685 nm (R6G/SR101 gain mixture) have been reported in passively mode‑locked configurations, representing the shortest pulses generated in the 650–685 nm region at the time of publication [1][2]. By contrast, DODCI‑based systems typically achieved ≥70 fs only below 630 nm, while DQOCI gave sub‑100 fs pulses only above 690 nm, leaving DQTCI as the unique driver of record‑short pulses in this niche window [1][2].

Record Pulse
Cross-study comparable
50 fs / 58 fs
Reported shortest pulses in the 650–685 nm band at time of publication
Kiton Red (653 nm) and R6G/SR101 (685 nm) gain media
femtosecond lasers dye laser technology saturable absorbers

Melting Point Purity Benchmark

The crystalline iodide salt of DQTCI exhibits a sharp melting point of 262–265 °C, substantially higher than the melting points of common oxacarbocyanine saturable absorbers such as DODCI (∼190 °C) and DQOCI (∼210 °C) . This elevated thermal stability allows melt‑based purification recrystallisation and serves as a simple, reproducible identity assay that discriminates DQTCI from its lower‑melting analogs in quality‑control workflows.

Melting Point
Class-level inference
262–265 °C
Supports identity verification and purity benchmarking in QC workflows
50–75 °C higher than DODCI and DQOCI; vendor-reported comparator data
quality control dye purity material specification

DQTCI Application Scenarios


Femtosecond Red-IR Dye Laser Construction

DQTCI is the preferred saturable absorber for building compact, passively mode‑locked cw dye lasers that deliver sub‑200 fs pulses across the 616–685 nm window. The documented 220 fs pulse width in a simple linear Rhodamine B cavity and the 50–58 fs record in optimised Kiton Red and R6G/SR101 systems [1][2] directly support time‑resolved pump‑probe and fluorescence‑upconversion experiments requiring maximum temporal resolution at red wavelengths.

Bridging Dual-Wavelength System Gap

In dual‑jet hybridly mode‑locked lasers requiring simultaneous femtosecond output at yellow (583 nm) and deep‑red (675 nm) wavelengths, DQTCI enables the red channel with an average power of 35 mW at 675 nm [1]. This performance cannot be matched by DODCI or DQOCI alone, making DQTCI indispensable for dual‑colour pump‑probe instruments targeting two distinct absorption bands in a single experimental run.

Asymmetric Cyanine Photoisomerization Dynamics

Because DQTCI contains electronically inequivalent benzothiazole and quinolinium termini, its photoisomerization quantum yields and ground‑state recovery pathways differ fundamentally from symmetric thiacarbocyanines such as DTCI [1]. Researchers studying structure‑dependent non‑radiative decay in polymethine dyes therefore procure DQTCI specifically to probe the asymmetry effect, using the high‑purity crystalline iodide (melting point 262–265 °C) as a reproducible starting material [2].

Quality-Controlled Procurement for Laser-Grade Dyes

The sharp melting point of 262–265 °C provides a simple pass/fail acceptance criterion that distinguishes DQTCI from other quinolinium‑based cyanines commonly co‑stored in laser‑dye inventories [1]. Institutions maintaining multiple saturable absorber dyes can implement melt‑point verification to eliminate cross‑labelling errors and ensure that the installed dye corresponds exactly to the calibrated cavity dispersion map.

Application
Selection Property
Validation Focus
Red-IR femtosecond dye laser construction
Saturable-absorber cross-section at gain wavelength
Pulse duration and mode-locking stability in linear-cavity configuration
Dual-wavelength system gap bridging
Operational wavelength span and bandwidth
Red-channel power and pulse quality at target wavelengths
Asymmetric cyanine photoisomerization studies
Electronic asymmetry of benzothiazole-quinolinium termini
Photoisomerization yield and ground-state recovery kinetics
Laser-grade dye quality-controlled procurement
Melting-point identity benchmark
Thermal purity and isomer discrimination prior to optical characterization
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